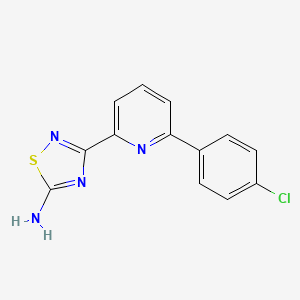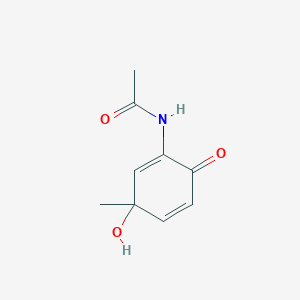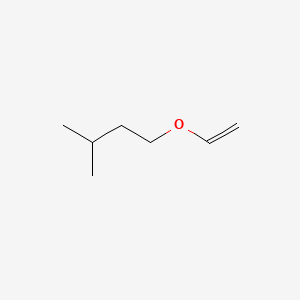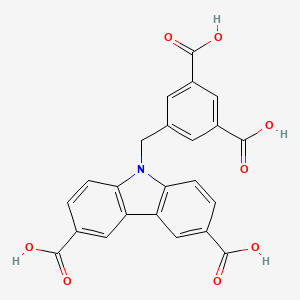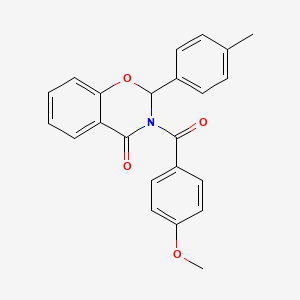
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxybenzoyl and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxybenzoyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-3-(4-methoxybenzoyl)-2-phenyl-4H-1,3-benzoxazin-4-one
- 2,3-Dihydro-3-(4-methylbenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
- 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one
Uniqueness
The uniqueness of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and application.
Propriétés
Numéro CAS |
114439-73-5 |
|---|---|
Formule moléculaire |
C23H19NO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-(4-methoxybenzoyl)-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C23H19NO4/c1-15-7-9-17(10-8-15)23-24(21(25)16-11-13-18(27-2)14-12-16)22(26)19-5-3-4-6-20(19)28-23/h3-14,23H,1-2H3 |
Clé InChI |
KKOKBFATFMXJNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



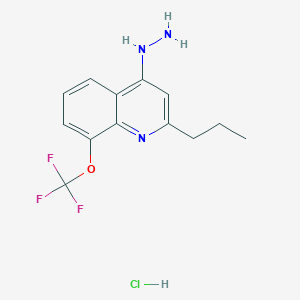
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
